1-(2,4-Dimethoxyphenyl)-3-[6-oxo-4-(pyridin-4-yl)-1,6-dihydropyrimidin-2-yl]guanidine
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-N’-[6-OXO-4-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIMIDIN-2-YL]GUANIDINE is a complex organic compound that features a combination of aromatic and heterocyclic structures. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-[6-OXO-4-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIMIDIN-2-YL]GUANIDINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Attachment of the Pyridine Ring: This step may involve a coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine moiety to the pyrimidine ring.
Introduction of the Guanidine Group: This can be done through the reaction of an amine with a cyanamide derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-N’-[6-OXO-4-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIMIDIN-2-YL]GUANIDINE could have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Material Science: Use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-N’-[6-OXO-4-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIMIDIN-2-YL]GUANIDINE: shares structural similarities with other pyrimidine and pyridine derivatives.
5,6-DIMETHYL-4-OXO-4H-PYRAN-2-CARBOXYLIC ACID: is another compound with a similar heterocyclic structure.
Uniqueness
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-N’-[6-OXO-4-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIMIDIN-2-YL]GUANIDINE lies in its specific combination of functional groups and ring structures, which could confer unique biological activities and chemical reactivity.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C18H18N6O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(6-oxo-4-pyridin-4-yl-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C18H18N6O3/c1-26-12-3-4-13(15(9-12)27-2)21-17(19)24-18-22-14(10-16(25)23-18)11-5-7-20-8-6-11/h3-10H,1-2H3,(H4,19,21,22,23,24,25) |
InChI Key |
XWQUCFOGNJJHID-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C3=CC=NC=C3)/N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C3=CC=NC=C3)N)OC |
Origin of Product |
United States |
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